![molecular formula C17H22N4O2S B6460896 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine CAS No. 2549015-95-2](/img/structure/B6460896.png)
4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine” belongs to a class of chemical compounds known as thienopyrimidines . Thienopyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .Molecular Structure Analysis
The molecular structure of this compound would be based on the thienopyrimidine core, with a methyl group attached to the 7-position of the thienopyrimidine ring, a piperidine-1-carbonyl group attached to the 2-position, and a morpholine group attached to the 4-position .Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines generally involve the cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of these compounds with various reagents can lead to the formation of different thienopyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound exhibits antibacterial properties. Specifically, the pyridazine derivative 6-phenyl-5-phenylhydrazono-2,3,4,5-tetrahydropyridazine-3,4-dione (3a) demonstrates activity against Staphylococcus aureus , a Gram-positive bacterium . Further research could explore its mechanism of action and potential clinical applications.
Antifungal Activity
Another compound, 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) , exhibits moderate antifungal activity against Candida albicans . Investigating its efficacy, safety, and potential synergies with existing antifungal agents could be valuable.
Cancer Chemotherapy
Given the role of cyclin-dependent kinases (CDKs) in cell cycle regulation, compounds like this one could serve as CDK inhibitors for cancer therapy. Previous studies have highlighted the importance of CDK inhibitors in cancer treatment . Further exploration of their selectivity, pharmacokinetics, and potential combination therapies is warranted.
Protein Kinase Inhibition
The compound’s structure suggests it may interact with protein kinases. Optimization of its lipophilic substitutions could lead to potent inhibitors with selectivity for specific kinases. For instance, targeting PKB (protein kinase B) over closely related kinases like PKA (protein kinase A) could be a promising avenue .
Therapeutic Potential
Pyridopyrimidine derivatives, including this compound, have shown therapeutic interest. Researchers have synthesized various structures with this moiety. Investigating their pharmacological profiles, bioavailability, and potential clinical applications is essential .
Cytotoxic Activity
In a different context, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116 . These compounds could be explored further as potential anticancer agents .
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell proliferation and survival . By inhibiting PKB, this compound disrupts the signaling through this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has been found to have low oral bioavailability due to rapid clearance and metabolism in vivo . Modifications to the linker group between the piperidine and the lipophilic substituent have resulted in the development of potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This can result in the inhibition of tumor growth . In addition, representative compounds have been shown to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
[4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-10-24-15-14(12)18-11-19-16(15)21-7-8-23-13(9-21)17(22)20-5-3-2-4-6-20/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBPMDYVYLVEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-2-(piperidine-1-carbonyl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.